molecular formula C4H9BO2 B1140526 1-Butenylboronic Acid CAS No. 852458-12-9

1-Butenylboronic Acid

Cat. No. B1140526
CAS RN: 852458-12-9
M. Wt: 99.93 g/mol
InChI Key: KKDBUAXGGKQJNY-UHFFFAOYSA-N
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Description

1-Butenylboronic acid (1-BBA) is an organic compound that belongs to the family of boronic acids. It is a colorless, crystalline solid with a molecular formula of C4H7BO2. It is widely used in organic synthesis and has a variety of applications in scientific research. 1-BBA is a versatile compound with a wide range of properties that make it attractive for various uses.

Scientific Research Applications

Synthesis and Organic Chemistry

1-Butenylboronic acid and its derivatives, particularly in the context of benzoxaboroles, have garnered attention due to their unique properties and wide applications in organic synthesis. They serve as critical building blocks and protecting groups, demonstrating versatility in chemical reactions. The interest in these compounds has increased significantly, with research exploring their synthesis methods, properties, and applications in creating complex molecular structures. Such studies are foundational for developing new pharmaceuticals, materials, and chemical processes, highlighting the compound's significance in advancing organic chemistry and material science (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Recent advancements have leveraged phenylboronic acid derivatives, closely related to this compound, for developing electrochemical biosensors. These sensors are designed for selective binding to diols, forming boronate esters, which enables the detection of sugars like glucose. This principle has been applied in non-enzymatic glucose sensors, promising for diabetes management and other applications where glucose monitoring is crucial. Such biosensors exemplify the integration of boronic acid derivatives in medical diagnostics, offering tools for precise and real-time monitoring of biomolecules (Anzai, 2016).

Drug Delivery Systems

In the realm of pharmaceuticals, pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules incorporating boronic acid derivatives demonstrate significant potential in drug delivery. These smart delivery systems can respond to changes in glucose levels or pH, making them particularly relevant for delivering insulin in response to glucose or targeting drugs to specific tissues or cells, such as cancer cells or inflamed tissues. The ability to control the release of drugs based on environmental triggers opens new avenues for personalized medicine and targeted therapy, ensuring drugs are released at the right place and time for maximum efficacy (Sato et al., 2011).

Catalysis

The use of palladium nanoparticles on renewable polysaccharides for catalyzing the Suzuki cross-coupling of halobenzenes and phenylboronic acids marks a significant step forward in green chemistry. These catalysts, derived from sustainable resources, underscore the commitment to environmentally friendly chemical processes. The advancement not only contributes to the development of more sustainable catalytic systems but also enhances the efficiency and selectivity of chemical reactions, crucial for synthesizing complex molecules in pharmaceuticals and organic materials (Wolfson & Levy‐Ontman, 2020).

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols . This property allows boronic acids to interact with various biological molecules, leading to various biological effects. For example, the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Safety and Hazards

In case of exposure to 1-Butenylboronic Acid, it is recommended to move the person into fresh air if inhaled. If it comes in contact with skin, wash off with soap and plenty of water. If it comes in contact with eyes, flush eyes with water as a precaution .

Future Directions

Boronic acids, including 1-Butenylboronic Acid, have a wide range of potential applications. They can be used in the development of new drugs, as sensors, in delivery systems, and more . The future of boronic acid research lies in extending studies to obtain new promising drugs and in exploring their potential uses in various fields .

Biochemical Analysis

Biochemical Properties

1-Butenylboronic Acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases, where this compound acts as a competitive inhibitor by binding to the active site of the enzyme .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and metabolic pathways. At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence pathways such as glycolysis and the tricarboxylic acid cycle by affecting the activity of key enzymes. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various biochemical pathways .

properties

IUPAC Name

but-1-enylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBUAXGGKQJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694722
Record name But-1-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852458-12-9
Record name But-1-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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